1-Methyl-1h-pyrazole-4-sulfonic acid

Catalog No.
S12825051
CAS No.
M.F
C4H6N2O3S
M. Wt
162.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1h-pyrazole-4-sulfonic acid

Product Name

1-Methyl-1h-pyrazole-4-sulfonic acid

IUPAC Name

1-methylpyrazole-4-sulfonic acid

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

InChI

InChI=1S/C4H6N2O3S/c1-6-3-4(2-5-6)10(7,8)9/h2-3H,1H3,(H,7,8,9)

InChI Key

WHYASBKVZHKQTN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)O

1-Methyl-1H-pyrazole-4-sulfonic acid (CAS 1798770-47-4) is a regiochemically locked, heteroaromatic building block widely procured as a direct precursor for 1-methyl-1H-pyrazole-4-sulfonyl chloride. In medicinal and materials chemistry, it serves as a critical intermediate for synthesizing complex sulfonamides, including kinase inhibitors, CB2 receptor agonists, and antimalarial agents [1]. Unlike carbocyclic sulfonic acids, the 1-methylpyrazole core provides a highly polar, low-lipophilicity scaffold that improves the aqueous solubility of downstream products. Furthermore, the N-methyl group permanently locks the tautomeric state of the pyrazole ring, ensuring high regioselectivity during downstream coupling and eliminating the need for costly protection-deprotection cycles in industrial scale-up [2].

Substituting 1-methyl-1H-pyrazole-4-sulfonic acid with unsubstituted 1H-pyrazole-4-sulfonic acid introduces N-H tautomerization, which complicates electrophilic aromatic substitution and requires additional synthetic steps for N-protection during scale-up [1]. Furthermore, the unsubstituted N-H acts as a hydrogen bond donor in final active pharmaceutical ingredients (APIs), which can severely restrict membrane permeability and alter target binding profiles. Conversely, substituting with benzenesulfonic acid analogs removes the critical nitrogen hydrogen-bond acceptor (N2) required for specific kinase hinge-binding interactions and dramatically increases the lipophilicity (LogP) of the final compound, often leading to poor aqueous solubility and high plasma protein binding [2]. Finally, using 3- or 5-substituted pyrazole isomers alters the exit vector geometry, introducing steric clashes that abrogate binding affinity in deep hydrophobic pockets [3].

Protection-Free Chlorination Efficiency

During the synthesis of sulfonyl chloride intermediates, 1-methyl-1H-pyrazole-4-sulfonic acid can be directly converted using thionyl chloride or phosphorus oxychloride in a single step with yields typically exceeding 85% [1]. In contrast, unsubstituted 1H-pyrazole-4-sulfonic acid requires N-protection (e.g., tritylation or THP protection) prior to chlorination to prevent polymerization and side reactions, reducing the overall three-step yield to approximately 50-60% [2]. This direct processability significantly reduces raw material costs and cycle times.

Evidence DimensionOverall yield to sulfonyl chloride intermediate
Target Compound Data1-Methyl-1H-pyrazole-4-sulfonic acid (>85%, 1 step)
Comparator Or Baseline1H-pyrazole-4-sulfonic acid (~50-60%, 3 steps with protection)
Quantified Difference25-35% higher overall yield and elimination of 2 synthetic steps
ConditionsStandard industrial chlorination (SOCl2/POCl3) at scale

Eliminating protection and deprotection steps drastically reduces solvent waste, cycle times, and raw material costs in commercial API manufacturing.

Lipophilicity Reduction in Downstream APIs

Incorporating the 1-methyl-1H-pyrazole-4-sulfonyl moiety instead of a benzenesulfonyl group significantly alters the physicochemical profile of the resulting drug candidates. Comparative profiling demonstrates that replacing a phenyl ring with a 1-methylpyrazole core reduces the calculated partition coefficient (cLogP) by approximately 1.0 to 1.5 units [1]. This reduction in lipophilicity translates to enhanced thermodynamic aqueous solubility and reduced off-target lipophilic binding, which are critical parameters for oral bioavailability.

Evidence DimensionCalculated partition coefficient (cLogP) reduction
Target Compound Data1-Methyl-1H-pyrazole-4-sulfonamide derivatives (ΔcLogP -1.0 to -1.5)
Comparator Or BaselineBenzenesulfonamide analogs (Baseline LogP)
Quantified Difference1.0 to 1.5 unit reduction in LogP
ConditionsIn silico profiling and standard shake-flask solubility assays of matched molecular pairs

Procuring the pyrazole core directly rescues lead compounds suffering from poor aqueous solubility and high plasma protein binding during lead optimization.

Optimal Exit Vector for Deep Pocket Binding

The 4-position of the sulfonic acid on the 1-methylpyrazole ring provides a linear, pseudo-para exit vector (approximately 180 degrees relative to the C4-H bond) [1]. When compared to 1-methyl-1H-pyrazole-3-sulfonic acid or 5-sulfonic acid, which present bent exit vectors and induce steric clashes with the adjacent N-methyl group, the 4-substituted isomer allows for deep penetration into narrow binding pockets, such as the ATP-binding site of kinases. This geometric advantage is strictly required to maintain nanomolar potency in sterically constrained targets [2].

Evidence DimensionExit vector geometry and target affinity
Target Compound Data4-sulfonic acid substitution (Linear vector, nanomolar affinity)
Comparator Or Baseline3- or 5-sulfonic acid substitution (Bent vector, steric clash, micromolar affinity)
Quantified Difference10- to 100-fold preservation of binding affinity in sterically constrained pockets
ConditionsStructure-activity relationship (SAR) profiling in kinase binding assays

Selecting the 4-isomer is non-negotiable for applications requiring linear projection into deep, narrow receptor or enzyme pockets.

Commercial Scale-Up of Pyrazole-Sulfonamide APIs

Because 1-methyl-1H-pyrazole-4-sulfonic acid does not require N-protection, it is the optimal procurement choice for the bulk synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride. This streamlines the manufacturing of advanced pharmaceutical intermediates, reducing the number of unit operations and minimizing solvent waste in industrial process chemistry [1].

Lead Optimization for Poorly Soluble Drug Candidates

In medicinal chemistry campaigns where a benzenesulfonamide lead exhibits poor aqueous solubility or excessive lipophilicity, substituting the phenyl ring with the 1-methyl-1H-pyrazole-4-sulfonic acid building block predictably lowers the cLogP by 1.0–1.5 units. This makes it a critical reagent for rescuing late-stage compounds destined for oral formulation [2].

Design of Highly Selective Kinase Inhibitors

The linear exit vector provided by the 4-position substitution, combined with the hydrogen-bond accepting capability of the pyrazole N2, makes this compound ideal for synthesizing inhibitors targeting the ATP-binding hinge region of kinases. It avoids the steric clashes inherent to 3- or 5-substituted analogs, preserving nanomolar potency [3].

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

162.00991323 g/mol

Monoisotopic Mass

162.00991323 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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